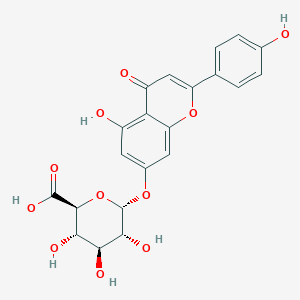

Apigenin-7-o-glucuronide

Description

Significance of Flavonoid Glucuronides in Natural Product Research

Flavonoid glucuronides are a class of natural product derivatives that have become central to understanding the biological effects of dietary flavonoids. benthamdirect.com Initially, the low oral bioavailability of parent flavonoids presented a "flavonoid paradox," where significant biological effects were observed in vivo despite minimal circulating levels of the aglycone form. nih.gov Research has since revealed that flavonoids are extensively metabolized in the intestine and liver into more water-soluble glucuronide and sulfate (B86663) conjugates. acs.orgsemanticscholar.orgnih.gov These metabolites are the predominant forms found in systemic circulation and are no longer considered merely inactive excretion products. mdpi.com

The process of glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly alters the physicochemical properties of flavonoids, increasing their solubility and facilitating their transport and excretion. nih.govoup.com This metabolic conversion is a critical determinant of a flavonoid's pharmacokinetic profile and ultimate biological fate. acs.orggrantome.com Moreover, emerging evidence suggests that flavonoid glucuronides are not inert; they can possess their own distinct biological activities or be deconjugated back to the active aglycone at specific target sites, such as areas of inflammation where macrophages express β-glucuronidase. mdpi.comnih.govtandfonline.com This has profound implications for drug discovery, suggesting that flavonoid glucuronides themselves could be lead compounds for therapeutic development. benthamdirect.comgrantome.com

Historical Trajectory and Evolution of Apigenin-7-O-glucuronide Investigations

The study of flavonoids dates back to the mid-20th century, with initial research focusing on the isolation and structural elucidation of parent compounds from various plant sources. uoguelph.ca Early work on the flavonoid content of plants like snapdragon (Antirrhinum majus) identified various flavones, including derivatives of apigenin (B1666066). uoguelph.ca The specific isolation and characterization of this compound came later, as analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) became more sophisticated. uoguelph.caimpactfactor.org

Initial investigations involving this compound were often within a phytochemical context, identifying it as a constituent of various plants, including Juglans sigillata (walnut) husks, Manilkara zapota leaves, and the medicinal plant Urera aurantiaca. impactfactor.orgnih.govnih.gov Some early studies explored its potential roles in plant-environment interactions, such as allelopathy. uoguelph.ca

Over the past two decades, the focus of research has evolved significantly. Driven by advances in metabolomics and a deeper understanding of flavonoid metabolism, scientific inquiry has shifted from simple identification to functional characterization. benthamdirect.comresearchgate.net Researchers began investigating this compound not just as a plant constituent, but as a major in vivo metabolite of apigenin in mammals. mdpi.comnih.gov This led to a wave of studies aimed at understanding its pharmacokinetic profile, bioavailability, and specific pharmacological activities, particularly its anti-inflammatory and enzyme-inhibiting properties. mdpi.comnih.govchemfaces.com This trajectory reflects a broader trend in natural product science: the move from cataloging phytochemicals to elucidating the function of their metabolites in biological systems.

Current Research Landscape and Emerging Academic Interests in this compound

The current research landscape for this compound is vibrant, with a focus on its potential as a bioactive agent for health promotion. chemfaces.com A primary area of academic interest is its potent anti-inflammatory activity. Studies have demonstrated its ability to suppress the production of key inflammatory mediators in cellular and animal models. nih.govnih.gov

Another significant and emerging area of research is its neuroprotective potential. Flavonoids like apigenin are being investigated for their beneficial effects in the context of neurodegenerative diseases, and their metabolites are part of this exploration. mdpi.comnih.govmdpi.com this compound has been identified as a constituent in herbal preparations studied for neuroprotective effects against conditions like Alzheimer's disease. nih.gov

Enzyme inhibition is also a key focus. The compound has been shown to inhibit a range of enzymes implicated in various pathological processes, highlighting its potential for multi-target therapeutic applications. chemfaces.comcaymanchem.commedchemexpress.com The selective inhibition of certain matrix metalloproteinases (MMPs) is particularly noteworthy. caymanchem.commedchemexpress.com

Current investigations are characterized by a mechanistic approach, seeking to understand how this compound exerts its effects at the molecular level. This includes studying its influence on critical cell signaling pathways, such as the MAPK and AP-1 pathways, which are central to inflammation and other cellular processes. nih.govcaymanchem.com

Research Findings on this compound

The following tables summarize key research findings from various academic studies.

Table 1: Investigated Biological Activities of this compound

| Biological Activity | Model System | Key Findings | Citation |

|---|---|---|---|

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Suppressed the release of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. Downregulated mRNA expression of iNOS, COX-2, and TNF-α. | nih.gov |

| Anti-inflammatory | LPS-activated RAW264.7 macrophages | Inhibited the release of TNF-α and total nitrites. | nih.govselleckchem.com |

| Endotoxin (B1171834) Shock Protection | LPS-induced endotoxin shock in mice | Protected mice from lethal endotoxin shock by inhibiting pro-inflammatory cytokine production. | nih.govcaymanchem.com |

| Molecular Mechanism (Anti-inflammatory) | RAW 264.7 macrophages | Inhibited the activation of AP-1 and MAPK signaling pathways, specifically through the inhibition of p38 and ERK phosphorylation. | nih.govcaymanchem.com |

| Neuroprotection | Identified in Radix Rehmanniae Praeparata | Identified as one of several compounds that may mediate the neuroprotective effects of the herbal preparation. | nih.gov |

Table 2: Enzyme Inhibitory Activities of this compound

| Enzyme Target | Inhibitory Concentration (IC₅₀) | Citation |

|---|---|---|

| Matrix Metalloproteinase-3 (MMP-3) | 12.87 µM | caymanchem.commedchemexpress.com |

| Matrix Metalloproteinase-8 (MMP-8) | 22.39 µM | caymanchem.commedchemexpress.com |

| Matrix Metalloproteinase-9 (MMP-9) | 17.52 µM | caymanchem.commedchemexpress.com |

| Matrix Metalloproteinase-13 (MMP-13) | 0.27 µM | caymanchem.commedchemexpress.com |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 7.14 µM | caymanchem.com |

| Acetylcholinesterase (AChE) | 62.96 µM | caymanchem.com |

| Aldose Reductase | 107.1 µM | caymanchem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H18O11 |

|---|---|

Molecular Weight |

446.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21-/m0/s1 |

InChI Key |

JBFOLLJCGUCDQP-UNJWAJPSSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |

Pictograms |

Irritant |

Synonyms |

apigenin-7-O-beta-D-glucuronide apigenin-7-O-glucuronide |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Distribution of Apigenin 7 O Glucuronide

Identification in Botanical Sources

Specific Plant Families and Genera Rich in Apigenin-7-O-glucuronide

This compound has been identified in a diverse range of plant species across several families. The Asteraceae (Compositae), Lamiaceae (mint family), and Acanthaceae families are notable for containing species that accumulate this compound. mazums.ac.irjetir.orgmdpi.com For instance, it is a known constituent in medicinal plants such as Scutellaria baicalensis (Baikal skullcap) and chamomile. mdpi.comnih.gov Detailed phytochemical analyses have confirmed its presence in various other plants, including snapdragon (Antirrhinum majus) and certain species of the genus Ruellia. uoguelph.canih.gov

| Plant Family | Genus | Species | Common Name | Reference(s) |

| Acanthaceae | Ruellia | Ruellia spp. | Ruellia | jetir.orgnih.gov |

| Asteraceae | Achillea | Achillea nobilis | Noble Yarrow | mdpi.com |

| Asteraceae | Cosmos | Cosmos bipinnatus | Garden Cosmos | mazums.ac.ir |

| Asteraceae | Lactuca | Lactuca sibirica | Siberian Lettuce | mdpi.com |

| Juglandaceae | Juglans | Juglans sigillata | Iron Walnut | nih.gov |

| Lamiaceae | Glechoma | Glechoma hederacea | Ground-ivy | mdpi.com |

| Lamiaceae | Origanum | Origanum vulgare | Oregano | mdpi.com |

| Lamiaceae | Scutellaria | Scutellaria baicalensis | Baikal Skullcap | nih.govmdpi.com |

| Plantaginaceae | Antirrhinum | Antirrhinum majus | Snapdragon | uoguelph.ca |

| Sapotaceae | Manilkara | Manilkara zapota | Sapodilla | researchgate.net |

Tissue-Specific Accumulation Patterns within Plants

The distribution of this compound is not uniform within a plant; rather, it exhibits tissue-specific accumulation patterns. In many species, the compound is found in higher concentrations in the aerial parts, such as leaves, stems, and flowers, compared to the roots. nih.gov

Scutellaria baicalensis : Studies have shown that this compound is primarily found in the aerial parts of the plant. mdpi.com There is a clear organ-specific pattern where 4'-hydroxyflavones, including this compound, accumulate at higher levels in the stems and leaves than in the roots. nih.gov The content also changes during different developmental stages; for example, in the reproductive organs, its concentration varies significantly from flower bud development through to the fruiting stage. mdpi.com

Antirrhinum majus (Snapdragon) : This compound has been specifically isolated from the flowers of the snapdragon plant. uoguelph.ca

Manilkara zapota (Sapodilla) : Research has identified this compound methyl ester in the leaves of this tree. researchgate.net

Achillea nobilis (Noble Yarrow) : Phytochemical investigations have focused on the aerial parts of this plant for the isolation of its flavonoid constituents, including this compound. mdpi.com

Cosmos bipinnatus (Garden Cosmos) : The compound has been extracted from the seeds and petals of this popular ornamental plant. mazums.ac.ir

Biosynthesis Pathways in Plants

Precursor Compounds and Enzymatic Transformations Leading to this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, a core metabolic route in plants. wikipedia.orgnih.gov

Formation of p-Coumaroyl-CoA : The pathway starts with the aromatic amino acid L-phenylalanine (or L-tyrosine). Phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL), which is then hydroxylated to form p-coumaric acid. This precursor is subsequently activated by 4-coumarate-CoA ligase (4CL) to produce p-coumaroyl-CoA. wikipedia.orgnih.gov

Synthesis of Naringenin (B18129) : The enzyme chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This intermediate is then cyclized by chalcone isomerase (CHI) to yield the flavanone (B1672756) naringenin. wikipedia.orgnih.gov

Formation of Apigenin (B1666066) : Naringenin is oxidized by a flavone (B191248) synthase (FNS) to produce the flavone apigenin. Two types of FNS enzymes have been identified: FNS I, a soluble enzyme, and FNS II, a membrane-bound cytochrome P450 monooxygenase. wikipedia.org

Glucuronidation of Apigenin : The final step is the attachment of a glucuronic acid moiety to the apigenin backbone. This reaction is catalyzed by a specific UDP-glucuronosyltransferase (UGT), likely a flavonoid 7-O-glucuronosyltransferase (F7GAT). researchgate.netoup.com The enzyme transfers glucuronic acid from an activated sugar donor, UDP-glucuronic acid (UDPGA), to the 7-hydroxyl group of apigenin, forming this compound. oup.com

Genetic and Environmental Factors Influencing In Vivo Biosynthesis and Accumulation

The production and accumulation of this compound in plants are dynamic processes influenced by a combination of genetic programming and environmental cues.

Genetic Factors : The genetic makeup of a plant is a primary determinant of its capacity to synthesize specific flavonoids. Differences in the expression and selectivity of biosynthetic enzymes, such as FNS and UGTs, lead to the varying flavonoid profiles observed among different species and even between cultivars of the same species. nih.gov For example, distinct varieties of Cosmos bipinnatus show noticeable differences in their apigenin content, highlighting genetic influence. mazums.ac.ir The organ-specific accumulation patterns, such as the preferential accumulation in aerial parts versus roots in Scutellaria, are also under genetic control, dictated by the differential activity of specific enzymes in different tissues. nih.gov

Environmental Factors :

Developmental Stage : The concentration of this compound can change throughout the plant's life cycle. In Scutellaria baicalensis, the flavonoid profile shifts as the plant progresses from seed germination to the seedling and mature stages. mdpi.com The content of this compound specifically rises and falls during the development of reproductive organs, suggesting a role in plant development or defense during these critical periods. mdpi.com

Cultivation Conditions : Agricultural practices can affect the accumulation of secondary metabolites. In greenhouse hydroponic systems, the reuse of nutrient solutions can lead to the accumulation of allelopathic compounds, including this compound isolated from snapdragons, which could potentially affect subsequent crops. uoguelph.ca

Light Exposure : Light is a well-known environmental factor that regulates flavonoid biosynthesis. The expression of genes encoding key enzymes in the pathway can be influenced by light conditions, thereby affecting the final concentration of compounds like this compound. scispace.com

Advanced Methodologies for Extraction, Isolation, and Purification of Apigenin 7 O Glucuronide for Research

Optimized Extraction Techniques

The initial step in obtaining Apigenin-7-O-glucuronide involves its extraction from plant matrices. Modern and conventional techniques are employed, each with distinct advantages and optimized parameters for maximizing yield.

Conventional and Modern Solvent Extraction Approaches

Traditional solvent extraction methods, including maceration, decoction, and reflux extraction, have been foundational in natural product chemistry. scielo.br For this compound, the choice of solvent is critical. Due to the glycosidic nature of the compound, which increases its polarity, aqueous solutions of organic solvents like methanol (B129727) or ethanol (B145695) are often effective. oup.com For instance, a 50% aqueous methanol solution has been shown to provide high yields of flavonoid glycosides. oup.com In some cases, liquid-liquid extraction can be employed as a pretreatment method to separate the target compound from a complex matrix, such as a topical cream. mdpi.com Dichloromethane has been identified as a suitable organic solvent for the liquid-liquid extraction of this compound from such formulations. mdpi.com

Modern approaches focus on improving efficiency and reducing the use of hazardous solvents. scielo.brnih.gov These methods often involve the application of external energy sources to enhance the extraction process.

Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE) Adaptations

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), utilizes solvents at elevated temperatures and pressures. mdpi.comcsic.es These conditions enhance solvent penetration into the plant matrix and increase the solubility of the target compounds, leading to faster and more efficient extraction. mdpi.com PLE has been successfully used for the extraction of various phytochemicals, including flavonoids, from different plant species. nih.govmdpi.com

Supercritical Fluid Extraction (SFE) is another advanced technique that employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. mdpi.commdpi.com SFE is advantageous due to the tunable solvating power of the supercritical fluid, which can be modified by adjusting pressure and temperature. While supercritical CO2 itself is non-polar, its polarity can be increased by adding a co-solvent, such as ethanol, making it suitable for extracting moderately polar compounds like flavonoid glycosides. mdpi.com Research has shown that SFE can lead to the identification of compounds like this compound in extracts where they were not detected using conventional methods. mdpi.com A study on Verbena officinalis utilized subcritical carbon dioxide with a methanol co-solvent for the separation of various compounds, including this compound. nih.gov

Ultrasound-Assisted and Microwave-Assisted Extraction Methods

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets that disrupt cell walls, facilitating the release of intracellular components, including this compound. mdpi.combg.ac.rs This technique generally results in higher extraction yields in shorter times compared to conventional methods. bg.ac.rs For the extraction of a related compound, apigenin-7-O-glucoside, from Chrysanthemum morifolium, optimal UAE conditions were found to be a solid/liquid ratio of 1:20, an extraction time of 35 minutes, a temperature of 50°C, and an ultrasound power of 350 W. mdpi.comresearchgate.net

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the plant matrix directly. srce.hrmdpi.com This rapid and uniform heating accelerates the extraction process. srce.hr The choice of solvent is crucial in MAE, as it must be able to absorb microwave energy. mdpi.com A study on Perilla leaves utilized microwave-assisted extraction with natural deep eutectic solvents (NADESs) to extract flavonoids, demonstrating the potential of this green technology. nih.gov For the extraction of polyphenols from sage, MAE proved to be more efficient than conventional extraction, with optimal conditions being a microwave power of 500 W for 9 minutes. srce.hr

Table 1: Comparison of Advanced Extraction Techniques for Flavonoids

| Technique | Principle | Advantages | Key Parameters |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at high temperature and pressure. mdpi.comcsic.es | Fast, efficient, reduced solvent consumption. mdpi.com | Temperature, pressure, solvent type. mdpi.com |

| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO2) as a solvent. mdpi.commdpi.com | Tunable solvent properties, environmentally friendly. mdpi.com | Pressure, temperature, co-solvent. mdpi.comnih.gov |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance mass transfer. mdpi.combg.ac.rs | Increased yield, shorter extraction time. mdpi.combg.ac.rsresearchgate.net | Ultrasound power, temperature, time, solvent. mdpi.comresearchgate.net |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy for rapid heating of the solvent and matrix. srce.hrmdpi.com | Fast, efficient, reduced solvent consumption. srce.hrmdpi.com | Microwave power, time, solvent type. srce.hrnih.gov |

Chromatographic Isolation and Purification Strategies

Following extraction, the crude extract containing this compound undergoes further processing to isolate and purify the compound to a high degree. Chromatographic techniques are indispensable for this purpose.

Preparative High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of specific compounds from complex mixtures. scielo.brmdpi.com It utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase. By carefully selecting the stationary phase, mobile phase composition, and gradient, it is possible to achieve high-resolution separation of compounds. For the purification of apigenin-7-O-glucoside, a related compound, preparative HPLC was successfully employed. mdpi.comresearchgate.net The addition of formic acid to the mobile phase has been shown to improve peak shape and separation efficiency for these types of compounds. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that uses smaller particle sizes in the stationary phase (typically less than 2 µm) and higher pressures than HPLC. scielo.brresearchgate.net This results in significantly faster analysis times, better resolution, and increased sensitivity. UPLC coupled with mass spectrometry (UPLC-MS/MS) is a powerful tool for the identification and quantification of compounds like this compound in various matrices. researchgate.net A UPLC-Q/TOF-MS method was used to quantify Apigenin-7-O-β-d-glucuronide in different Salvia species. nih.gov

Countercurrent Chromatography (CCC) and High-Speed Countercurrent Chromatography (HSCCC)

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that does not use a solid support matrix, thus avoiding irreversible adsorption of the sample. nih.gov High-Speed Countercurrent Chromatography (HSCCC) is an advanced form of CCC that utilizes high rotational speeds to create a strong centrifugal force, which enhances the mixing of the two liquid phases and improves separation efficiency. nih.govnih.gov

HSCCC has been successfully applied to the separation of various natural products, including flavonoids. nih.govnih.govresearchgate.net A study on Perillae Folium demonstrated the use of pH-zone-refining counter-current chromatography combined with HSCCC for the separation of seven polyphenols, including Apigenin-7-O-β-d-glucuronide. nih.gov The two-phase solvent system used for the HSCCC separation was composed of ethyl acetate-n-butanol-water. nih.gov Another study on Chrysanthemum morifolium also utilized HSCCC for the preparative isolation of phenolic compounds. nih.gov While HSCCC can handle high load volumes, it may be less suitable for separating highly complex mixtures compared to preparative HPLC. mdpi.com

Table 2: Research Findings on the Isolation of this compound and Related Compounds

| Plant Source | Compound(s) Isolated | Method(s) Used | Purity Achieved | Reference |

| Perillae Folium | Apigenin-7-O-β-d-glucuronide and six other polyphenols | pH-ZRCCC followed by HSCCC | >92.7% | nih.gov |

| Chrysanthemum morifolium cv. Fubaiju | Apigenin-7-O-β-D-glucoside and other phenolic compounds | HSCCC followed by Preparative HPLC | >95% | nih.gov |

| Chrysanthemum morifolium 'Huangju' | Apigenin-7-O-glucoside | Ultrasound-Assisted Extraction and Preparative HPLC | Not specified | mdpi.comresearchgate.net |

| Verbena officinalis | This compound and other compounds | Ultra High Performance Supercritical Fluid Chromatography | ≥ 93% for reference compounds | nih.gov |

Solid-Phase Extraction (SPE) and Column Chromatography (CC) Applications

The isolation of this compound from complex natural sources or biological matrices requires multi-step purification strategies. Solid-Phase Extraction (SPE) and Column Chromatography (CC) are fundamental techniques employed for this purpose, often used sequentially to achieve high purity.

Solid-Phase Extraction is frequently utilized as an initial clean-up and sample concentration step. Its primary role is to remove major interfering compounds from the crude extract, thereby simplifying the subsequent purification stages. For instance, in the analysis of biological samples like bile and blood where matrices are particularly complex, SPE is crucial. A validated LC-MS/MS method for quantifying this compound in rat bile and blood utilized SPE to process the samples. nih.govnih.gov This procedure successfully removed over 90% of interfering bile acids, which can cause signal suppression in mass spectrometry analysis. nih.govnih.gov Various SPE cartridges, such as Waters Oasis HLB and MCX, are selected based on the specific matrix and the physicochemical properties of the target compound. nih.gov

Following initial clean-up, Column Chromatography (CC) serves as the core technique for isolating and purifying this compound. The choice of stationary phase (the adsorbent packed in the column) and the mobile phase (the solvent that moves through the column) is critical for effective separation.

Several CC methodologies have been successfully applied:

Sephadex LH-20: This size-exclusion chromatography resin is commonly used for separating flavonoids. In one study, Apigenin (B1666066) 7-O-glycoside was purified from the butanol fraction of Petroselinum crispum (parsley) using a Sephadex LH-20 column with 80% methanol as the mobile phase. jmp.irresearchgate.net Fractions were collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. jmp.ir

Silica (B1680970) Gel: Silica gel is a versatile and widely used stationary phase for separating compounds based on polarity. For the isolation of a related compound, Apigenin-7-O-Β-D-Glucuronide Methyl Ester, from an ethyl acetate (B1210297) leaf extract of Manilkara zapota, silica gel (100-200 mesh) column chromatography was employed. impactfactor.org The separation was achieved using a gradient elution method, where the polarity of the mobile phase was gradually increased by changing the proportions of solvents from nonpolar (hexane) to polar (methanol). impactfactor.org

The table below summarizes various column chromatography applications for the purification of this compound and related glycosides.

| Stationary Phase | Mobile Phase/Elution System | Source Material/Fraction | Reference |

| Sephadex LH-20 | 80% Methanol | Butanol fraction of Petroselinum crispum | jmp.irresearchgate.net |

| Silica Gel (100-200 mesh) | Gradient of Hexane to Methanol | Ethyl acetate leaf extract of Manilkara zapota | impactfactor.org |

Purity Assessment and Standardization of Isolated this compound for Academic Studies

Once this compound has been isolated, its purity must be rigorously assessed and the compound must be structurally verified before it can be used in academic research. This ensures the reliability and reproducibility of experimental results. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of an isolated compound. phytopurify.com The sample is injected into the HPLC system, and the resulting chromatogram shows peaks corresponding to the different compounds in the sample. Purity is often determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. jmp.ir The identity of the peak is confirmed by comparing its retention time and UV-visible spectrum with that of a certified reference standard. jmp.irresearchgate.net HPLC systems may be equipped with various detectors, such as a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), for comprehensive analysis. phytopurify.com

Structural Elucidation and Identification: While HPLC can indicate purity, it does not definitively confirm the chemical structure. Spectroscopic methods are required for this:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used for both quantification and structural confirmation of the isolated compound. impactfactor.org A robust LC-MS/MS method has been developed for the direct measurement of this compound in complex biological fluids. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR provide detailed information about the atomic structure of the molecule. The data obtained from these analyses are compared with data from known sources or previously published findings to definitively confirm the identity of the isolated this compound. jmp.irresearchgate.netimpactfactor.org

The following table outlines the analytical techniques used for purity assessment and identification.

| Analytical Technique | Application | Findings/Purpose | Reference |

| HPLC | Purity Assessment & Identification | Purified samples showed high purity when compared to standard chromatograms; used to identify compounds. | jmp.irresearchgate.net |

| LC-MS/MS | Quantification & Identification | A robust method was established for directly measuring this compound in bile and blood. | nih.govnih.gov |

| NMR (1H & 13C) | Structural Elucidation | Data obtained were used to prove the identity of the purified compound by comparison with reference data. | jmp.irresearchgate.netimpactfactor.org |

| Mass Spectrometry | Identification | Used alongside HPLC and NMR for definitive identification of the isolated compound. | impactfactor.orgphytopurify.com |

Standardization for Academic Studies: For use in academic and other research applications, a highly purified and thoroughly characterized batch of this compound is required. This is known as a reference standard. medchemexpress.commedchemexpress.com Commercial suppliers offer primary reference standards of this compound with a certified absolute purity, which accounts for chromatographic purity, water content, residual solvents, and any inorganic impurities. sigmaaldrich.comphytolab.com These standards are accompanied by a Certificate of Analysis that details the purity, often 95-99%, and confirms the compound's identity through methods like NMR and mass spectrometry. phytopurify.comsigmaaldrich.com Using a certified reference standard is critical for the accurate calibration of analytical instruments and for ensuring that experimental results are valid and comparable across different studies. jmp.ir

Sophisticated Analytical and Structural Elucidation Techniques for Apigenin 7 O Glucuronide

Spectroscopic Characterization

Spectroscopic methods are indispensable for the detailed structural elucidation of Apigenin-7-O-glucuronide, providing insights into its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals of the molecule.

In a study isolating compounds from Cirsium maackii flower, the structure of Apigenin (B1666066) 7-O-glucuronide was confirmed using ¹H and ¹³C NMR analysis. koreamed.org The ¹H-NMR data in DMSO-d₆ revealed characteristic signals for the apigenin and glucuronide moieties. koreamed.org Similarly, ¹³C-NMR spectroscopy provided detailed information about the carbon skeleton of the molecule. koreamed.org Comprehensive NMR data, including ¹H-¹H COSY, HMQC, and HMBC, are often used to establish the connectivity between protons and carbons, confirming the attachment of the glucuronic acid to the 7-hydroxyl group of the apigenin backbone.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Apigenin 7-O-glucuronide methyl ester in DMSO-d₆ koreamed.org

| Position | ¹H Chemical Shift (δH) (ppm) | ¹³C Chemical Shift (δC) (ppm) |

| 2 | - | 164.30 |

| 3 | 6.86 (1H, s) | 103.08 |

| 4 | - | 181.95 |

| 5 | - | 161.16 |

| 6 | 6.47 (1H, d, J = 2.7 Hz) | 99.28 |

| 7 | - | 162.39 |

| 8 | 6.85 (1H, d, J = 2.0 Hz) | 94.60 |

| 9 | - | 156.93 |

| 10 | - | 105.96 |

| 1' | - | 120.90 |

| 2'/6' | 7.95 (2H, d, J = 8.9 Hz) | 128.59 |

| 3'/5' | 6.94 (2H, d, J = 8.8 Hz) | 116.00 |

| 4' | - | 161.46 |

| 1'' | 5.32 (2H, d, J = 7.6 Hz) | - |

| 2'' | - | 75.13 |

| 3'' | - | 72.69 |

| 4'' | - | 71.28 |

| 5'' | 4.21 (1H, d, J = 9.6 Hz) | 75.38 |

| 6'' | - | 169.16 |

| OCH₃ | 3.67 (3H, s) | 51.95 |

Data from a study on Apigenin 7-O-glucuronide methyl ester.

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are critical for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition. The molecular formula of this compound is C₂₁H₁₈O₁₁. sigmaaldrich.cn

In negative ion mode, this compound typically shows a deprotonated molecular ion [M-H]⁻ at m/z 445. mdpi.com The MS/MS fragmentation of this precursor ion is characterized by the neutral loss of the glucuronic acid moiety (176 Da), resulting in a prominent fragment ion at m/z 269, which corresponds to the apigenin aglycone. mdpi.comsci-hub.se This characteristic loss is a key indicator for the presence of a glucuronide conjugate. sci-hub.se Further fragmentation of the apigenin aglycone can also be observed. mdpi.com

Table 2: Mass Spectrometry Fragmentation Data for this compound

| Ion | m/z (Negative Mode) | Description |

| [M-H]⁻ | 445.0752 | Deprotonated molecular ion. mdpi.com |

| [M-H-glucuronic acid]⁻ | 269.0452 | Fragment ion corresponding to the apigenin aglycone after the loss of the glucuronic acid moiety. mdpi.comsci-hub.se |

| Glucuronide residue | 175.0233 | Characteristic fragment of the glucuronide moiety. mdpi.com |

| Glucuronide residue fragment | 113.0229 | Further fragmentation of the glucuronide moiety. mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Infrared (IR) Spectroscopy for Functional Group Identification

Ultraviolet-Visible (UV-Vis) spectroscopy is used to identify the chromophoric system of this compound. The UV spectrum of this compound in methanol (B129727) typically exhibits two major absorption bands, which are characteristic of the flavone (B191248) nucleus. These bands are observed at approximately 267 nm (Band II) and 335 nm (Band I). uoguelph.ca The addition of shift reagents can provide further information about the substitution pattern of the flavonoid. kahaku.go.jp

Infrared (IR) spectroscopy helps in the identification of the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups. mdpi.compreprints.org

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Bands |

| UV-Vis (in MeOH) | λmax at 268 nm and 334 nm. kahaku.go.jp |

| IR (KBr) | νmax at 3298 cm⁻¹ (-OH), 1736 cm⁻¹ (C=O of carboxylic acid), 1662 cm⁻¹ (C=O of flavone), 1607 cm⁻¹ (aromatic C=C). mdpi.compreprints.org |

Chromatographic Quantification and Profiling

Chromatographic techniques are essential for the separation, quantification, and profiling of this compound in complex mixtures such as plant extracts and biological samples.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, PDA, DAD, ELSD)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. Various detection modes can be coupled with HPLC for sensitive and selective detection. UV, Photodiode Array (PDA), and Diode Array Detectors (DAD) are commonly used, with detection wavelengths often set around 330 nm or 335 nm for optimal detection of flavones. sci-hub.seuoguelph.ca

A study on Agrimonia pilosa developed and validated an HPLC-DAD method for the quantification of low concentrations of this compound in a topical cream. mdpi.comscilit.comresearchgate.netnih.gov This method utilized liquid-liquid extraction for sample preparation and an internal standard for accurate quantification. mdpi.comscilit.comresearchgate.netnih.gov HPLC methods often employ reversed-phase columns (e.g., C18) with a gradient elution of a mobile phase consisting of an aqueous solution with an acid (like formic or phosphoric acid) and an organic solvent (such as acetonitrile (B52724) or methanol). mdpi.commdpi.com

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased speed, and improved sensitivity. These benefits are achieved by using columns with smaller particle sizes (typically sub-2 µm). UPLC is particularly useful for the analysis of complex samples containing multiple flavonoids. nih.gov

UPLC coupled with mass spectrometry (UPLC-MS) or tandem mass spectrometry (UPLC-MS/MS) is a powerful combination for the profiling and quantification of this compound. nih.gov For instance, UPLC-ESI-QTOF-MS has been used for the phytochemical profiling of phenolic compounds, including this compound, in plant extracts. nih.gov This technique allows for the rapid identification and characterization of compounds based on their retention time, accurate mass, and fragmentation patterns. mdpi.compreprints.org

Thin-Layer Chromatography (TLC) for Screening and Fraction Monitoring

Thin-Layer Chromatography (TLC) serves as a fundamental technique for the rapid screening of plant extracts for the presence of flavonoid glycosides like this compound. Its simplicity, cost-effectiveness, and ability to run multiple samples in parallel make it an invaluable tool for initial phytochemical analysis and for monitoring the progress of fractionation during isolation procedures. researchgate.netimpactfactor.org

In the analysis of polar flavonoid glycosides, normal-phase TLC on silica (B1680970) gel plates is most common. researchgate.net The selection of an appropriate mobile phase is critical for achieving separation from other constituents. A mixture of solvents is typically required to modulate the polarity for effective separation. For instance, a mobile phase consisting of ethyl acetate (B1210297), formic acid, acetic acid, and water is suitable for the separation of polar flavonoids. nih.gov High-Performance Thin-Layer Chromatography (HPTLC), an advanced form of TLC offering higher resolution and sensitivity, has been successfully used to identify this compound in extracts of Salvia species. nih.govresearchgate.net

Visualization of the separated compounds on the TLC plate is often achieved by observing the plate under UV light (254 nm or 365 nm), where flavonoids typically appear as dark quenching spots or fluorescent bands. The fluorescence can be enhanced by using spray reagents such as Natural Product-Polyethylene Glycol (NP-PEG) reagent or aluminum chloride. nih.gov During isolation procedures, TLC is used to check the composition of fractions collected from column chromatography, allowing researchers to pool fractions containing the target compound. researchgate.netimpactfactor.org

Table 1: Examples of TLC Systems for the Analysis of this compound and Related Flavonoids

| Stationary Phase | Mobile Phase (v/v/v/v) | Detection Method | Application/Source Plant | Citation |

| HPTLC Silica Gel | Toluene - Ethyl Acetate - Methanol - Formic Acid (11:2:6:1) | NP-PEG Reagent, UV 366 nm | Identification of this compound in Salvia aegyptiaca and S. verbenaca. | nih.gov |

| TLC Silica Gel | Chloroform - Ethyl Acetate (5:5) | UV light, Iodine vapors, H₂SO₄:Methanol spray | Fraction monitoring for flavonoids during isolation from Manilkara zapota. | impactfactor.org |

| HPTLC Silica Gel | Ethyl Acetate - Formic Acid - Acetic Acid - Water (100:11:11:27) | UV 365 nm | General screening of flavonoids in plant extracts. | |

| TLC Silica Gel | n-Butanol - Acetic Acid - Water (4:1:5, upper phase) | UV fluorescence, 2% AlCl₃ spray | General separation of flavonoid glycosides. |

Hyphenated Techniques for Comprehensive Analysis

For unambiguous identification and precise quantification, TLC is often supplemented by more powerful hyphenated analytical techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry.

LC-MS/MS and UPLC-Q-TOF/MS for Identification and Quantification in Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of this compound. Its high sensitivity and selectivity allow for the direct analysis of this compound in complex matrices with minimal sample cleanup. Ultra-High-Performance Liquid Chromatography (UPLC) systems, which use smaller particle-size columns, provide faster analysis times and superior resolution compared to conventional HPLC. nih.gov

For identification, LC is often coupled with a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) instrument. This setup provides highly accurate mass measurements of the parent ion, which aids in determining its elemental composition. mdpi.comnih.gov In studies on Manilkara zapota and Perilla frutescens, LC-MS was instrumental in the structural characterization of the isolated this compound. researchgate.netimpactfactor.orgnih.govjfda-online.com Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint. A key fragmentation pathway for this compound in negative ion mode is the neutral loss of the glucuronic acid moiety (176 Da), resulting in a fragment ion corresponding to the apigenin aglycone (m/z 269). nih.govresearchgate.net

For quantification, LC coupled to a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard. nih.govnih.gov This method involves monitoring a specific precursor-to-product ion transition (e.g., m/z 445 -> 269 for this compound), which provides exceptional selectivity and sensitivity, minimizing interference from the matrix. nih.gov This approach has been validated for the robust quantification of this compound in challenging biological matrices like rat blood and bile, achieving a lower limit of quantification in the low nanomolar range. nih.govnih.gov

Table 2: Research Findings on LC-MS Analysis of this compound

| Technique | Matrix/Source | Key Findings | Citation |

| UPLC-ESI-Q-TOF/MS | Eriocephalus africanus (Wild Rosemary) extract | Tentatively identified this compound based on accurate mass ([M-H]⁻ at m/z 431.2066) and fragmentation patterns. | mdpi.com |

| LC-MS | Manilkara zapota (Sapodilla) leaf extract | Used as part of a suite of techniques (including TLC, NMR) to identify the isolated compound as Apigenin-7-O-β-D-glucuronide methyl ester. | researchgate.netimpactfactor.org |

| LC-MS/MS | Rat bile and blood | Developed and validated a robust method for quantifying this compound. The linear range in bile was 10.0–5000.0 nM. The characteristic transition monitored was m/z 447.0 -> 269.0 (for the [M+H]⁺ adduct). | nih.govnih.gov |

| HPTLC-HESI-HRMS/MS | Salvia species extracts | Identified this compound in bioactive zones on the HPTLC plate by eluting the spot into the high-resolution mass spectrometer. | nih.govresearchgate.net |

| UPLC-ESI-Q-TOF-MS/MS | Perilla frutescens (Perilla) leaves | Identified this compound as one of the major non-volatile metabolites. | nih.govjfda-online.com |

GC-MS (if applicable for derivatized forms or related volatile metabolites)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and thermally stable compounds. However, it is generally not applicable for the direct analysis of large, polar, and thermally labile molecules like flavonoid glucuronides. nih.govresearchgate.net this compound, with its multiple polar hydroxyl groups and glycosidic bond, is non-volatile and would decompose at the high temperatures used in the GC injector and column. nih.gov

For GC-MS analysis to be feasible, the compound must first be chemically modified through a process called derivatization. researchgate.netresearchgate.net This process replaces the active polar hydrogens (on hydroxyl and carboxyl groups) with nonpolar, thermally stable groups, thereby increasing the compound's volatility and thermal stability. researchgate.net A common derivatization procedure for this class of compounds is silylation, which involves a two-step reaction. First, the carbonyl groups are protected using a reagent like methoxyamine hydrochloride, followed by the silylation of hydroxyl groups with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net

While this approach is theoretically possible, it is not a routine or preferred method for analyzing this compound. The derivatization process adds complexity, time, and potential for incomplete reactions or side products. Furthermore, the interpretation of the resulting mass spectra can be challenging. nih.gov LC-MS/MS is the far more direct, robust, and widely accepted method for the analysis of intact flavonoid glucuronides. nih.gov Therefore, GC-MS is typically reserved for the analysis of the aglycone (apigenin) after chemical or enzymatic hydrolysis, or for profiling other, more volatile metabolites within a sample matrix. researchgate.net

Metabolic Transformations and Pharmacokinetics of Apigenin 7 O Glucuronide in Preclinical Models

Biochemical and Enzymatic Hydrolysis

The biotransformation of Apigenin-7-O-glucuronide (A7G) is a critical determinant of its biological activity and pharmacokinetic profile. A key initial step in its metabolism is hydrolysis, a process that cleaves the glucuronic acid moiety to release the aglycone, apigenin (B1666066). This deconjugation is primarily mediated by β-glucuronidase enzymes present in both mammalian tissues and the gut microbiota.

β-glucuronidases are enzymes that catalyze the breakdown of β-D-glucuronides, playing a significant role in the deconjugation of metabolites. nih.gov This process is essentially a reversal of the Phase II glucuronidation detoxification pathway. nih.gov The deglucuronidation of flavonoid glucuronides, such as A7G, by β-glucuronidases can release the parent aglycone, potentially at the site of action. frontiersin.org For instance, mammalian β-glucuronidase released from neutrophils at sites of inflammation may deconjugate and thereby activate flavonoid glucuronides. researchgate.net

In preclinical models, macrophages have been identified as expressing functional β-glucuronidase. mdpi.com These immune cells can convert flavonoid glucuronides into their biologically active aglycones. mdpi.com This localized deconjugation is significant as it suggests a mechanism by which systemically circulating, and often less active, glucuronide conjugates can be reactivated within specific tissues or microenvironments, such as areas of inflammation. researchgate.netmdpi.com

The gut microbiota plays a substantial role in the metabolism of A7G. nih.gov Studies utilizing germ-free versus human microbiota-associated (HMA) rats have demonstrated the profound influence of intestinal microbes on the bioavailability and metabolic fate of flavonoid glycosides. nih.govnih.gov When A7G is administered to HMA rats, the gut microbiota contributes significantly to its metabolism. nih.gov

Mammalian Metabolism Studies (Excluding Human Clinical Data)

Following absorption, or after deconjugation of the parent glucuronide, apigenin undergoes extensive metabolism in mammalian systems, primarily in the intestine and liver. These transformations involve both Phase I and Phase II enzymatic reactions.

In vitro studies using hepatic and intestinal S9 fractions from rats have shown that both apigenin and A7G are significantly metabolized in these tissues. researchgate.netkci.go.kr The data suggests that the intestine has a more substantial contribution than the liver to the pre-systemic elimination of apigenin. researchgate.netkci.go.kr Metabolism in intestinal microsomes is reportedly much faster than in colonic microsomes. researchgate.net The rapid metabolism in the intestine is largely due to the activity of UDP-glucuronosyltransferases (UGTs). wiley.com In rat liver S9 fractions, the metabolism of apigenin involves both Phase I and Phase II enzymes. caldic.com

| Model System | Key Findings | Reference |

| Rat Hepatic & Intestinal S9 Fractions | Apigenin and A7G are significantly metabolized. The intestine shows a greater contribution to pre-systemic elimination than the liver. | researchgate.netkci.go.kr |

| Rat Liver S9 Fraction | Metabolism involves Phase I (P450-mediated) and Phase II (glucuronidation, sulfation) reactions. | caldic.com |

| Mouse Liver S9 Fraction | Glucuronidation and sulfation are major metabolic pathways for flavonoids. | nih.gov |

Phase I Metabolism: In vitro studies with rat liver subcellular fractions have identified the formation of monohydroxylated derivatives of apigenin through Phase I metabolism. The major metabolite formed is luteolin (B72000), with scutellarein (B1681691) and iso-scutellarein also being produced. researchgate.netnih.gov This oxidative pathway is mediated by cytochrome P450 (CYP) monooxygenases, with evidence suggesting the involvement of CYP1A1, CYP2B, and CYP2E1. researchgate.netnih.gov The in vivo biotransformation of apigenin to luteolin has also been observed in rats, with luteolin being detected in plasma after the administration of apigenin. mdpi.com

Phase II Metabolism: Apigenin is a substrate for extensive Phase II conjugation reactions. In vitro studies indicate that apigenin undergoes glucuronidation to form three different monoglucuronide conjugates and sulfation to yield one monosulfoconjugate. researchgate.netnih.gov Glucuronidated and sulfated metabolites are the predominant forms found in rat plasma following administration. caldic.com Glucuronidation appears to be a more significant pathway than sulfation in both in vitro and in vivo models. caldic.com In rat liver microsomes, this compound (A7G) and apigenin-4'-O-glucuronide are identified as major metabolites. jst.go.jp

| Metabolic Phase | Reaction Type | Key Metabolites | Enzymes Involved | Reference |

| Phase I | Hydroxylation | Luteolin (major), Scutellarein, Iso-scutellarein | Cytochrome P450 (CYP1A1, CYP2B, CYP2E1) | researchgate.netnih.gov |

| Phase II | Glucuronidation | This compound, Apigenin-4'-O-glucuronide, other monoglucuronides | UDP-glucuronosyltransferases (UGTs) | nih.govjst.go.jp |

| Phase II | Sulfation | Monosulfoconjugate | Sulfotransferases (SULTs) | caldic.comnih.gov |

Pharmacokinetic Profiles in Animal Models

Pharmacokinetic studies in animal models, particularly rats, have provided crucial insights into the absorption, distribution, metabolism, and excretion of A7G and its parent compound, apigenin. A key finding is that apigenin itself has very low oral bioavailability, estimated at around 0.708% in rats. researchgate.netkci.go.kr This is attributed to its poor stability in the gastrointestinal tract and an extensive intestinal first-pass effect. researchgate.netkci.go.kr

Interestingly, the oral administration of A7G leads to significantly higher systemic exposure to apigenin. researchgate.netkci.go.kr In one rat study, the maximum concentration (Cmax) and the area under the curve (AUC) of apigenin were 2.62-fold and 14.3-fold higher, respectively, after oral administration of A7G compared to the administration of an equivalent dose of apigenin. researchgate.netkci.go.kr This suggests that A7G may act as a natural prodrug, protecting the apigenin molecule from degradation in the gut and facilitating its eventual absorption after deconjugation. researchgate.netkci.go.kr Following oral administration in rats, apigenin has a long elimination half-life, suggesting slow metabolism and elimination, which could lead to accumulation in the body. researchgate.nettandfonline.com

| Compound Administered | Animal Model | Key Pharmacokinetic Parameters (for Apigenin) | Conclusion | Reference |

| Apigenin | Rat | Oral Bioavailability (F): 0.708% | Very low oral bioavailability due to poor stability and extensive intestinal first-pass metabolism. | researchgate.netkci.go.kr |

| This compound | Rat | Cmax: 2.62-fold higher than apigenin group. AUC: 14.3-fold higher than apigenin group. | A7G acts as a prodrug, enhancing systemic exposure to apigenin. | researchgate.netkci.go.kr |

| Apigenin | Rat | Elimination Half-life (t1/2): 91.8 hours | Slow absorption and elimination phase. | researchgate.nettandfonline.com |

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

This compound (A7G), a primary metabolite of the dietary flavonoid apigenin, exhibits distinct ADME characteristics in preclinical models, primarily investigated in rodents. Following administration, A7G undergoes a series of metabolic transformations and distribution processes that influence its ultimate bioavailability and physiological effects.

Absorption: Studies in rat models indicate that A7G is more stable in simulated intestinal fluid compared to its aglycone form, apigenin. researchgate.net This stability is a crucial factor in its absorption profile. The absorption of A7G can occur in the small intestine, where it can be transported across the intestinal epithelium. nih.govcaldic.com The process can involve deglycosylation by β-glucosidases present in the intestinal mucosa, converting A7G back to apigenin, which is then more readily absorbed. nih.govnih.gov

Distribution: Once absorbed, A7G and its metabolites are distributed throughout the body. In rats, following intravenous administration, A7G is distributed to various tissues. nih.gov Studies have shown that after oral administration of apigenin, its metabolites, including glucuronide conjugates, are found in blood circulation and various tissues. researchgate.net The volume of distribution for apigenin has been observed to be significantly larger than the total body water in rodents, suggesting accumulation in tissues. nih.gov

Metabolism: The metabolism of A7G is complex and involves several key pathways. A significant metabolic step is the conversion of A7G back to its aglycone, apigenin. nih.gov This process can be mediated by enzymes in the intestinal mucosa and by the gut microbiota. nih.gov Apigenin itself undergoes extensive phase II metabolism, primarily glucuronidation and sulfation, in both the intestine and the liver. researchgate.netnih.govresearchgate.net This results in the formation of various glucuronide and sulfate (B86663) conjugates. nih.govresearchgate.net The intestine plays a more substantial role than the liver in the pre-systemic elimination of both apigenin and A7G in rats. researchgate.net Furthermore, in vivo studies have demonstrated the biotransformation of apigenin to luteolin, another flavonoid, through cytochrome P450 monooxygenases. mdpi.com

Systemic Exposure and Bioavailability Assessment in Rodent Models

The systemic exposure and bioavailability of this compound (A7G) and its parent compound, apigenin, have been characterized in rodent models, revealing important insights into their pharmacokinetic profiles.

Studies in rats have demonstrated that oral administration of A7G leads to significantly higher systemic exposure to apigenin compared to the oral administration of apigenin itself. researchgate.net Specifically, the maximum plasma concentration (Cmax) and the area under the curve (AUC), which represents total drug exposure, of apigenin were markedly increased when A7G was administered orally. researchgate.net This suggests that A7G may act as a prodrug, enhancing the bioavailability of apigenin. researchgate.netkci.go.kr The oral bioavailability of apigenin alone is reported to be very low in rats, in the range of 0.708%. researchgate.net This low bioavailability is attributed to its poor stability in the gastrointestinal tract and extensive first-pass metabolism in the intestine. researchgate.netkci.go.kr

In contrast, A7G is more stable in simulated intestinal fluid, which likely contributes to its ability to deliver apigenin more effectively into the systemic circulation. researchgate.net The metabolism of both apigenin and A7G occurs significantly in both the liver and the intestine, with the intestine having a greater impact on their pre-systemic elimination. researchgate.net

The following table summarizes key pharmacokinetic parameters for apigenin following oral administration of apigenin and A7G in rats, illustrating the enhanced exposure from A7G.

| Administered Compound | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) |

| Apigenin | Apigenin | 2.62 (relative value) | 14.3 (relative fold increase) |

| This compound | Apigenin | Markedly higher than apigenin group | Markedly higher than apigenin group |

Data derived from a study comparing oral administration of apigenin versus A7G in rats. The values for the A7G group are presented relative to the apigenin group. researchgate.net

Tissue Distribution and Elimination Pathways in Animal Systems

Following administration in animal models, this compound (A7G) and its metabolites undergo distribution to various tissues and are subsequently eliminated from the body through multiple pathways.

Tissue Distribution: Studies in rodents have shown that after administration, apigenin and its metabolites, including glucuronide conjugates, are distributed to several tissues. Following a single oral administration of apigenin in rats, the highest concentrations are typically found in the liver. researchgate.net It can also be detected in other tissues and in the blood. researchgate.net The volume of distribution of apigenin has been found to be quite large in rats, indicating that it distributes extensively into tissues and potentially accumulates. nih.gov In a study with mice fed an apigenin-containing diet, steady-state concentrations were reached in the plasma, liver, and small intestinal mucosa. nih.gov

Elimination Pathways: The elimination of A7G and its metabolites occurs primarily through the urine and feces. researchgate.net The route of excretion can be influenced by the gut microbiota. In germ-free rats, metabolites of A7G are predominantly excreted in the feces. nih.gov However, in rats colonized with human intestinal microbiota, the primary route of excretion shifts to the urine. nih.gov

In rats that received a single oral dose of radio-labeled apigenin, approximately 51% of the dose was recovered in the urine and 12% in the feces. caldic.com Another study reported that after oral administration of an extract containing apigenin-7-O-β-D-glucoside, the total urinary and fecal excretion over 72 hours were 16.6% and 28.6%, respectively. caldic.comwiley.com The elimination half-life of apigenin has been reported to be long in rats, suggesting slow elimination from the body. nih.govresearchgate.net Enterohepatic recycling, a process where compounds are excreted in the bile and then reabsorbed in the intestine, is also a significant pathway for apigenin and its metabolites, contributing to their prolonged presence in the body. nih.gov

The following table provides a summary of the tissue distribution and elimination characteristics of apigenin and its metabolites in animal models.

| Parameter | Findings in Animal Models (Primarily Rodents) |

| Primary Tissues of Distribution | Liver, Small Intestinal Mucosa, Plasma nih.govresearchgate.net |

| Volume of Distribution (Vd) | High, suggesting significant tissue accumulation nih.gov |

| Primary Elimination Routes | Urine and Feces caldic.comresearchgate.net |

| Influence of Gut Microbiota on Excretion | Shifts primary excretion route from feces (germ-free) to urine (human microbiota-associated) nih.gov |

| Enterohepatic Recycling | Significant, contributes to prolonged circulation nih.gov |

Influence of Gut Microbiota on this compound Bioavailability and Metabolism in Vivo (Animal Studies)

The gut microbiota plays a pivotal role in the bioavailability and metabolism of this compound (A7G) in vivo, as demonstrated by studies comparing germ-free and human microbiota-associated (HMA) rats. nih.gov

In vitro incubations of A7G with human fecal suspensions have shown that the gut microbiota can metabolize A7G into various compounds, including apigenin, naringenin (B18129), and 3-(4-hydroxyphenyl)propionic acid. nih.gov This metabolic capability of the gut microbiota significantly influences the fate of A7G in the body.

When A7G was administered to germ-free rats, the primary metabolites detected in urine and feces were apigenin, luteolin, and their conjugates. nih.gov In contrast, in HMA rats, a more diverse range of metabolites was formed, including naringenin, eriodictyol, phloretin, and several phenolic acids such as 3-(3,4-dihydroxyphenyl)propionic acid, 3-(4-hydroxyphenyl)propionic acid, 3-(3-hydroxyphenyl)propionic acid, and 4-hydroxycinnamic acid, in both their free and conjugated forms. nih.gov This indicates that the human gut microbiota extensively metabolizes A7G beyond simple deglycosylation.

The presence of gut microbiota also alters the primary route of excretion. In germ-free rats, A7G metabolites are mainly found in the feces. nih.gov However, in HMA rats, the metabolites are predominantly excreted in the urine, with 3-(4-hydroxyphenyl)propionic acid being the major metabolite. nih.gov Despite these differences in metabolism and excretion routes, the total excretion of A7G and its metabolites within 48 hours was similar in both germ-free (11% of the dose) and HMA rats (13% of the dose). nih.gov

Specific gut bacteria have been identified as being capable of deglycosylating A7G. Cytosolic extracts of Eubacterium ramulus and Bacteroides distasonis can form apigenin from A7G. nih.govmdpi.com This initial deglycosylation step is crucial as it releases the aglycone apigenin, which can then be absorbed or further metabolized by other bacteria. For instance, Clostridium orbiscindens can break down apigenin into phenolic acids. mdpi.com

Elucidation of Molecular and Cellular Mechanisms of Apigenin 7 O Glucuronide Action in Preclinical Research

Anti-Inflammatory Modulatory Pathways

A7G exerts its anti-inflammatory effects through a multi-pronged approach, targeting key mediators and signaling pathways involved in the inflammatory cascade.

Inhibition of Pro-Inflammatory Mediators (Nitric Oxide, Prostaglandin (B15479496) E2, Tumor Necrosis Factor-α)

Research has consistently demonstrated the ability of A7G to suppress the production of critical pro-inflammatory mediators. In cellular models, particularly in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, A7G has been shown to inhibit the release of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. nih.govwiley.comnih.gov This inhibition occurs at both the protein and mRNA levels, as A7G also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively. nih.govresearchgate.net

Studies have quantified this inhibitory effect. For instance, in LPS-stimulated macrophages, A7G at a concentration of 10 µg/mL achieved a 97.1% inhibition of NO release and an 83.8% reduction in TNF-α. wiley.comnih.gov Another study reported that 100 µM of A7G inhibited the production of NO, PGE2, and TNF-α in the same cell line. caymanchem.com

Table 1: Inhibitory Effects of Apigenin-7-O-glucuronide on Pro-Inflammatory Mediators

| Mediator | Cell Line | Stimulant | A7G Concentration | % Inhibition | Reference |

|---|---|---|---|---|---|

| Nitric Oxide (NO) | RAW 264.7 | LPS | 10 µg/mL | 97.1% | wiley.comnih.gov |

| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | LPS | 10 µg/mL | 83.8% | wiley.comnih.gov |

Modulation of Key Signaling Cascades (NF-κB, MAPK, AP-1)

The anti-inflammatory action of A7G is intricately linked to its ability to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. Notably, A7G has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and activator protein-1 (AP-1) signaling pathways. nih.gov

In LPS-stimulated RAW 264.7 macrophages, A7G treatment has been observed to decrease the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK), which are key components of the MAPK cascade. nih.govresearchgate.net This inhibition of MAPK phosphorylation subsequently leads to a reduction in the activation of the transcription factor AP-1. Specifically, A7G has been found to decrease the translocation of c-Jun, a component of the AP-1 complex, into the nucleus. nih.govrsc.org The suppression of the AP-1 pathway contributes to the downregulation of inflammatory gene expression. researchgate.net While direct modulation of the NF-κB pathway by A7G is mentioned, the more detailed mechanistic studies highlight its significant impact on the MAPK/AP-1 axis. nih.govwiley.com

Antioxidant and Oxidative Stress Mitigation Mechanisms

In addition to its anti-inflammatory activities, A7G exhibits potent antioxidant properties, protecting cells from the damaging effects of oxidative stress.

Upregulation of Endogenous Antioxidant Enzyme Systems (e.g., Nrf2 pathway activation)

A significant mechanism of A7G's antioxidant action involves the upregulation of the body's own antioxidant defense systems. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. wiley.commdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. mdpi.com

Upon activation by compounds like apigenin (B1666066) and its glycosides, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of target genes. nih.gov This leads to the increased expression of enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). wiley.commdpi.com These enzymes play a crucial role in neutralizing reactive oxygen species (ROS) and mitigating oxidative damage. wiley.com Studies on apigenin, the aglycone of A7G, have shown that it can activate the Nrf2 pathway, suggesting a similar mechanism for its glucuronide conjugate. wiley.commdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Nitric Oxide |

| Prostaglandin E2 |

| Tumor Necrosis Factor-α |

Protection Against Oxidative Damage in Various Cell Lines

This compound (A7G) has demonstrated significant antioxidant properties in various preclinical studies. It acts by scavenging free radicals and augmenting the expression of antioxidant enzymes, thereby protecting cells from oxidative stress. mdpi.com This protective mechanism involves interaction with multiple redox signaling pathways. wiley.com

In studies involving RAW 264.7 macrophages, A7G was found to suppress the release of nitric oxide (NO), a reactive nitrogen species, in a dose-dependent manner without affecting cell viability. biocrick.comresearchgate.net This effect is attributed to the downregulation of inducible nitric oxide synthase (iNOS) mRNA expression. biocrick.com Furthermore, A7G has been shown to enhance the expression of antioxidant enzymes such as GSH-synthase, catalase, and superoxide dismutase (SOD) to counteract cellular oxidative and electrophilic stress. mdpi.comsemanticscholar.org It also boosts the expression of phase II enzyme-encoding genes by inhibiting the NADPH oxidase complex and increasing the expression and nuclear translocation of Nrf-2. mdpi.comsemanticscholar.org

While some studies using specific assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test did not show antioxidant activity for apigenin-7-O-glucoside, others have demonstrated its free radical scavenging capabilities. nih.gov For instance, apigenin-7-O-β-D-glucuronide methyl ester showed dose-dependent DPPH free radical scavenging activity, with an IC50 value of 36.38 µg/ml. researchgate.net In 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests, the EC50 value for apigenin-7-O-glucoside was 5.49 mg/mL.

The protective effects of A7G against oxidative damage have been observed in various cell types. For example, it has shown the potential to mitigate oxidative stress-induced liver damage and has been proposed as a complementary therapeutic agent for hepatocellular carcinoma. wiley.com

Table 1: Antioxidant Activity of Apigenin-7-O-glucoside

| Assay | Result | Reference |

| DPPH Radical Scavenging | No activity observed in one study | nih.gov |

| DPPH Radical Scavenging | IC50 of 36.38 µg/ml (for methyl ester) | researchgate.net |

| ABTS Radical Scavenging | EC50 of 5.49 mg/mL | |

| Ferrous Ion Chelation | No activity observed | nih.gov |

Anti-Proliferative and Apoptosis-Inducing Activities in Cancer Cell Lines

This compound and its parent compound, apigenin, have been extensively studied for their anti-cancer properties, demonstrating the ability to inhibit the proliferation of cancer cells and induce programmed cell death (apoptosis). frontiersin.org

Cell Cycle Arrest Induction and Progression Modulation

A key mechanism of the anti-proliferative effect of apigenin and its glucuronides is the induction of cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines. frontiersin.orgmdpi.comfrontiersin.org This arrest prevents cancer cells from dividing and proliferating.

In human colon cancer cell lines such as SW480, HT-29, and Caco-2, apigenin treatment led to a time- and dose-dependent stall at the G2/M phase. frontiersin.org For instance, up to 64% of SW480 cells were arrested in the G2/M phase. frontiersin.org This effect is often associated with the modulation of key cell cycle regulatory proteins. Studies have shown a reduction in the kinase activity of p34, a critical cyclin-dependent kinase for the G2/M transition, as well as decreased protein expression of p34 and cyclin B1. frontiersin.org

Furthermore, in papillary thyroid carcinoma cells (BCPAP line), apigenin inhibited growth by decreasing the expression of the G2/M positive regulator cdc25C. mdpi.com In human breast cancer cells (MDA-MB-231), apigenin induced G2/M arrest by suppressing the expression of cyclin A, cyclin B, and cyclin-dependent kinase-1 (CDK1), while upregulating the cell cycle inhibitor p21. mdpi.com A similar mechanism was observed in glioblastoma cells (U87). mdpi.com In renal cell carcinoma (ACHN cells), apigenin induced G2/M phase arrest in a dose-dependent manner, with the arrested population increasing from 12.57% in controls to 46.77% with 20 μM apigenin. nih.gov This was linked to the activation of the Ataxia Telangiectasia Mutated (ATM) signaling pathway. nih.gov

Table 2: Effects of Apigenin on Cell Cycle in Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Key Molecular Targets | Reference |

| SW480, HT-29, Caco-2 | Colon Cancer | G2/M Arrest | ↓ p34 kinase activity, ↓ Cyclin B1 | frontiersin.org |

| BCPAP | Papillary Thyroid Carcinoma | G2/M Arrest | ↓ cdc25C | mdpi.com |

| MDA-MB-231 | Breast Cancer | G2/M Arrest | ↓ Cyclin A, ↓ Cyclin B, ↓ CDK1, ↑ p21 | mdpi.com |

| U87 | Glioblastoma | G2/M Arrest | ↓ Cyclin A, ↓ Cyclin B, ↓ CDK1, ↑ p21 | mdpi.com |

| ACHN | Renal Cell Carcinoma | G2/M Arrest | ↑ p-ATM | nih.gov |

Induction of Apoptosis via Intrinsic and Extrinsic Pathways (e.g., modulation of Bcl-2, Bax, Caspase-3/9)

Apigenin and its derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. researchgate.netmdpi.com

The intrinsic pathway is often initiated by a change in the mitochondrial membrane potential, leading to the release of cytochrome c. mdpi.comsemanticscholar.org This, in turn, activates a cascade of caspases, including caspase-9 and the effector caspase-3, culminating in cell death. mdpi.comsemanticscholar.orgresearchgate.net A critical regulatory step in this pathway is the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. Apigenin has been shown to favorably alter the Bax/Bcl-2 ratio to promote apoptosis in cancer cells. frontiersin.orgnih.gov For instance, in prostate cancer cells, apigenin treatment increased this ratio. frontiersin.org In T24 bladder cancer cells, apigenin upregulated pro-apoptotic proteins Bax, Bad, and Bak, while downregulating anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1. mdpi.com

The extrinsic pathway is activated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequently caspase-3. researchgate.netnih.gov Apigenin has been shown to induce the extrinsic pathway by upregulating the levels of cleaved caspase-8. nih.gov In some breast cancer cells, apigenin-induced apoptosis was primarily mediated by the extrinsic pathway, without significant changes to the mitochondrial membrane potential or the levels of Bcl-2 and Bax. nih.gov

Disruption of Oncogenic Signaling (e.g., PI3K/Akt, STAT3)

This compound and its aglycone interfere with several oncogenic signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

The PI3K/Akt pathway is a central signaling cascade that is frequently hyperactivated in cancer. Apigenin has been shown to inhibit this pathway in various cancer types. frontiersin.orgnih.gov In prostate cancer DU145 cells, apigenin repressed tumor cell invasion and migration in a dose-dependent manner, an effect linked to the inhibition of the PI3K/Akt pathway. frontiersin.org In human A549 lung cancer cells, apigenin arrested Akt phosphorylation, leading to anti-migration and anti-invasion effects. frontiersin.org Apigenin-7-O-glucoside has also been shown to promote apoptosis in cervical cancer HeLa cells through the PTEN/PI3K/AKT pathway. nih.gov

The STAT3 signaling pathway is another critical target. Apigenin has been found to reduce the expression of phospho-JAK1 and phospho-STAT3, thereby decreasing STAT3-dependent gene activity in breast cancer cells. nih.gov This inhibition contributes to its anti-proliferative and pro-apoptotic effects.

Neuroprotective Mechanisms in In Vitro and Animal Brain Models

Beyond its anti-cancer properties, this compound and its parent compound exhibit neuroprotective effects in various preclinical models of neurological disorders. caldic.com

Attenuation of Neuroinflammation and Oxidative Stress

Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. Apigenin and its derivatives have demonstrated the ability to counteract these processes. researchgate.net

In models of early brain injury following subarachnoid hemorrhage, apigenin administration significantly reduced neurological deficits, brain edema, and blood-brain barrier permeability. nih.gov This was associated with a reduction in reactive oxygen species (ROS) levels, malondialdehyde (MDA), and myeloperoxidase (MPO), and an increase in the ratio of glutathione (GSH) to oxidized glutathione (GSSG), as well as elevated levels of superoxide dismutase (SOD). nih.gov

A glycoside subtype of apigenin, apigenin-7-O-β-D-(-6”-p-coumaroyl)-glucopyranoside, showed neuroprotective effects in cerebral ischemia/reperfusion models by activating the endogenous antioxidant system. aging-us.com This involved the upregulation of Nrf2 nuclear expression, a key regulator of antioxidant response. aging-us.com In in vitro models of neuroinflammation, apigenin treatment preserved the integrity of neurons and astrocytes and reduced microglial activation. nih.gov It also modulated the expression of inflammatory cytokines, decreasing pro-inflammatory markers and in some cases increasing the anti-inflammatory cytokine IL-10. nih.gov

Apigenin-7-O-β-D-glucuronide has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages by inactivating AP-1 and MAPK signaling pathways, which are also relevant in neuroinflammatory processes. biocrick.commdpi.com This suggests a direct anti-inflammatory action that could contribute to its neuroprotective effects in the brain. biocrick.com

Support for Neuronal Survival and Synaptic Function